molecular formula C12H11NO3 B13671985 Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

Cat. No.: B13671985
M. Wt: 217.22 g/mol
InChI Key: KLYKSBCDFJEKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the condensation of aniline derivatives with ethyl acetoacetate under acidic or basic conditions. One common method is the Pfitzinger reaction, where isatin reacts with ethyl acetoacetate in the presence of a base to form the desired quinoline derivative . Another approach involves the cyclization of N-arylacetamides with ethyl acetoacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the synthesis . Additionally, green chemistry principles are increasingly being applied to minimize environmental impact and reduce the use of hazardous reagents .

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position, which can influence its reactivity and biological activity.

    2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are known for their potent acetylcholinesterase inhibitory activity.

    Quinoline-2,4-diones: These compounds exhibit different tautomeric forms and have unique biological activities.

This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-oxo-1H-quinoline-5-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-5-10-8(9)6-7-11(14)13-10/h3-7H,2H2,1H3,(H,13,14)

InChI Key

KLYKSBCDFJEKHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=O)NC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.